molecular formula C5H9F3N2 B13975055 (R)-1-(trifluoromethyl)pyrrolidin-3-amine

(R)-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13975055
M. Wt: 154.13 g/mol
InChI Key: DPPCVGSRXBXEAM-SCSAIBSYSA-N
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Description

®-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine with a trifluoromethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted pyrrolidine compounds.

Scientific Research Applications

®-1-(trifluoromethyl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.

    1-(trifluoromethyl)pyrrolidine: A similar compound without the amine group.

    3-(trifluoromethyl)pyrrolidine: A positional isomer with the trifluoromethyl group at a different position.

Uniqueness

®-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

(3R)-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2/t4-/m1/s1

InChI Key

DPPCVGSRXBXEAM-SCSAIBSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C(F)(F)F

Canonical SMILES

C1CN(CC1N)C(F)(F)F

Origin of Product

United States

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